Chemical Structure, Synthesis, and Applications of 1-(4-Aminophenyl)-4-piperidinemethanol: A Comprehensive Technical Guide
Chemical Structure, Synthesis, and Applications of 1-(4-Aminophenyl)-4-piperidinemethanol: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks are critical for developing high-affinity ligands, kinase inhibitors, and targeted protein degraders (PROTACs). 1-(4-Aminophenyl)-4-piperidinemethanol (CAS: 471937-86-7) represents a highly versatile, privileged scaffold. By combining an electron-rich aniline motif with a flexible aliphatic hydroxymethyl group attached to a piperidine ring, this compound offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic applications in medicinal chemistry.
Structural and Physicochemical Profiling
The molecular architecture of 1-(4-Aminophenyl)-4-piperidinemethanol is defined by a central piperidine ring adopting a stable chair conformation. The bulky 4-aminophenyl group at the N1 position typically occupies an equatorial position to minimize 1,3-diaxial steric clashes, while the hydroxymethyl group at the C4 position provides a vector for solvent-exposed interactions or linker attachment.
According to structural data from on related N-phenylpiperidine analogs [1], the aniline nitrogen participates in resonance with the aromatic ring, enhancing its electron density but reducing its nucleophilicity compared to aliphatic amines. This electronic differentiation is crucial for achieving regioselective functionalization.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior during lead optimization.
| Property | Value | Pharmacological Relevance |
| IUPAC Name | [1-(4-aminophenyl)piperidin-4-yl]methanol | Standardized nomenclature |
| CAS Registry Number | 471937-86-7 | Unique chemical identifier |
| Molecular Formula | C₁₂H₁₈N₂O | Defines atomic composition |
| Molecular Weight | 206.28 g/mol | Highly favorable for Rule-of-5 compliance |
| Topological Polar Surface Area | 49.49 Ų | Excellent for membrane and BBB permeability |
| Estimated LogP | 1.2 – 1.5 | Optimal lipophilicity for oral bioavailability |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | Facilitates target-specific binding |
| Hydrogen Bond Acceptors | 3 (Amine N, Piperidine N, -OH) | Enhances aqueous solubility |
Mechanistic Synthesis and Scale-Up Protocols
The synthesis of 1-(4-Aminophenyl)-4-piperidinemethanol relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic hydrogenation. This approach, widely validated in scale-up protocols for N-aryl piperidines by [2], ensures high yields and excellent purity.
Workflow for the two-step synthesis of 1-(4-Aminophenyl)-4-piperidinemethanol.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Formation of the C-N bond between the piperidine nitrogen and the nitroaromatic ring.
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Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), 4-Piperidinemethanol (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF.
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Causality & Mechanism: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HF byproduct. This prevents the protonation of the piperidine secondary amine, which would otherwise destroy its nucleophilicity. DMF is selected as a polar aprotic solvent because it solvates the potassium cation, leaving the nucleophile "naked" and significantly lowering the activation energy of the Meisenheimer complex intermediate.
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Self-Validating IPC (In-Process Control): The reaction mixture will transition from pale yellow to deep orange/red as the nitroaromatic product forms. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1) will confirm the disappearance of the fluorobenzene starting material (R_f ~0.8) and the emergence of a bright yellow UV-active spot (R_f ~0.4).
Step 2: Catalytic Hydrogenation
Objective: Chemoselective reduction of the nitro group to a primary amine.
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Reagents: 1-(4-Nitrophenyl)-4-piperidinemethanol (1.0 eq), 10% Pd/C (0.05 eq Pd), H₂ gas (1 atm), Methanol.
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Causality & Mechanism: Palladium on carbon (Pd/C) provides a high-surface-area catalytic matrix for the dissociation of H₂ gas. The reduction is highly chemoselective for the nitro group, leaving the aliphatic alcohol and the piperidine ring intact. Methanol is utilized as a protic solvent to facilitate the proton-coupled electron transfer steps required to reduce the -NO₂ group to -NH₂.
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Self-Validating IPC: The reaction is complete when volumetric H₂ consumption ceases. Visually, the deep yellow color of the nitro intermediate will fade to yield an off-white/colorless solution. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the complete mass shift from the nitro intermediate (237.1 [M+H]⁺) to the target amine (207.1[M+H]⁺).
Strategic Applications in Medicinal Chemistry
The orthogonal reactivity of the primary aniline and the primary aliphatic alcohol makes 1-(4-Aminophenyl)-4-piperidinemethanol an ideal candidate for divergent library synthesis. As highlighted by commercial suppliers like [3], functionalized piperidines are ubiquitous in FDA-approved drugs.
Functionalization pathways and therapeutic applications of the bifunctional scaffold.
Key Therapeutic Vectors
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Kinase Inhibitors: The primary amine can be readily converted into an amide or urea. These motifs frequently serve as hydrogen bond donors/acceptors to the hinge region of the ATP-binding pocket in kinases.
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GPCR Modulation: The basicity of the piperidine nitrogen (though somewhat attenuated by the N-phenyl group) allows it to form critical salt bridges with conserved aspartate residues in the transmembrane domains of G-Protein Coupled Receptors (GPCRs).
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PROTAC Linker Attachment: The hydroxymethyl group provides an ideal, sterically unhindered vector for attaching PEG-based linkers via etherification, enabling the recruitment of E3 ligases without disrupting the pharmacophore's binding to the target protein of interest (POI).
Analytical Characterization & Self-Validation
To ensure scientific integrity and batch-to-batch reproducibility, the final synthesized compound must be validated against the following analytical parameters:
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¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring between δ 6.50 – 6.80 ppm. The broad singlet for the -NH₂ protons should appear around δ 4.50 ppm, and the -OH proton triplet near δ 4.40 ppm. The piperidine aliphatic protons will present as complex multiplets between δ 1.10 – 3.30 ppm.
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an exact mass of [M+H]⁺ = 207.1492 (Calculated for C₁₂H₁₉N₂O⁺).
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HPLC Purity: Reverse-phase HPLC (C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes) should demonstrate a single sharp peak, confirming >98% purity.
Safety, Handling, and GHS Compliance
As with all biologically active aniline derivatives, strict safety protocols must be observed:
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GHS Classification: Classified as a skin irritant (H315), eye irritant (H319), and potential respiratory tract irritant (H335).
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Handling: Must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.
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Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protect from light to prevent oxidation of the primary amine to a nitroso or azo species.
References
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PubChem. "1-(4-Aminophenyl)piperazine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
